molecular formula C10H13ClN2O4 B8030696 Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride

Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride

Cat. No.: B8030696
M. Wt: 260.67 g/mol
InChI Key: YCGNMSALQHGBMV-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride is a chemical compound with a variety of applications in scientific research and industry It is known for its unique chemical structure, which includes an amino group, a nitro group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride typically involves the esterification of 3-amino-4-nitrobenzoic acid with isopropanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as halides, alcohols, or amines

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 3-amino-4-aminobenzoate

    Substitution: Various substituted benzoates

    Hydrolysis: 3-amino-4-nitrobenzoic acid and isopropanol

Scientific Research Applications

Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester linkage allows the compound to be hydrolyzed, releasing active metabolites that exert their effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-amino-4-chlorobenzoate hydrochloride
  • Propan-2-yl 3-amino-4-methylbenzoate hydrochloride
  • Propan-2-yl 3-amino-4-fluorobenzoate hydrochloride

Uniqueness

Propan-2-yl 3-amino-4-nitrobenzoate hydrochloride is unique due to the presence of both an amino group and a nitro group on the benzene ring

Properties

IUPAC Name

propan-2-yl 3-amino-4-nitrobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-6(2)16-10(13)7-3-4-9(12(14)15)8(11)5-7;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGNMSALQHGBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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